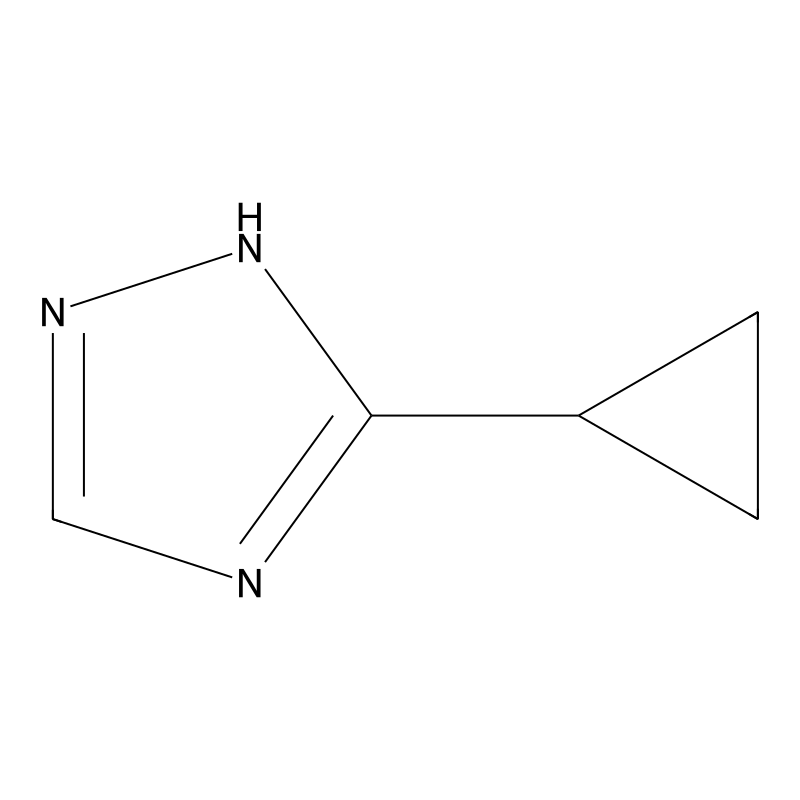3-Cyclopropyl-1H-1,2,4-triazole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Potential as a Building Block for Drug Discovery
Triazole rings are a common functional group found in many biologically active molecules []. The presence of the cyclopropyl group can also influence the properties of the molecule, potentially impacting its ability to interact with biological targets []. These features suggest 3-Cyclopropyl-1H-1,2,4-triazole could be a valuable building block for scientists designing new drugs.
Chemical Intermediate
3-Cyclopropyl-1H-1,2,4-triazole may find use as a chemical intermediate in the synthesis of more complex molecules. This is because triazoles can participate in various chemical reactions, allowing for the creation of diverse molecular structures [].
3-Cyclopropyl-1H-1,2,4-triazole is a five-membered heterocyclic compound characterized by its unique structure, which incorporates three nitrogen atoms within the triazole ring. This compound features a cyclopropyl group attached to the triazole, contributing to its distinct chemical properties and potential applications in various fields, particularly in medicinal chemistry and agricultural science. The molecular formula for 3-cyclopropyl-1H-1,2,4-triazole is with a molecular weight of approximately 111.13 g/mol .
- Nucleophilic substitutions: The nitrogen atoms in the triazole ring can act as nucleophiles, allowing for substitution reactions with electrophiles.
- Condensation reactions: The compound can undergo condensation with aldehydes or ketones to form more complex structures.
- Cyclization reactions: It can be used as a precursor in synthesizing other triazole derivatives through cyclization processes involving different starting materials.
Reactions are typically conducted under controlled conditions to minimize side reactions and maximize yield .
Research indicates that 3-cyclopropyl-1H-1,2,4-triazole exhibits significant biological activities. It has been studied for its potential antimicrobial and antifungal properties. The mechanism of action is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions that modulate biological activity, making it a candidate for therapeutic applications .
The synthesis of 3-cyclopropyl-1H-1,2,4-triazole typically involves cyclization reactions starting from cyclopropylamine and appropriate triazole precursors. Common methods include:
- Cyclization with hydrazines: Reacting cyclopropylamine with hydrazine derivatives leads to the formation of the triazole ring.
- Use of catalysts: Catalysts like sodium hydroxide or potassium carbonate are often employed to facilitate the reaction.
- Solvents: Ethanol or methanol is commonly used as solvents during the synthesis process.
For large-scale production, methods are optimized for higher yields and purity using continuous flow reactors and automated systems .
3-Cyclopropyl-1H-1,2,4-triazole has several notable applications:
- Agricultural chemistry: It is explored for use as a fungicide due to its antifungal properties.
- Medicinal chemistry: The compound is investigated for potential therapeutic effects against various microbial infections.
- Corrosion inhibition: Triazoles are known for their ability to inhibit corrosion in metal surfaces .
Studies on 3-cyclopropyl-1H-1,2,4-triazole have shown that it interacts with various biological targets. These interactions typically involve:
- Hydrogen bonding: The compound forms hydrogen bonds with target proteins, which can modulate their activity.
- Enzyme inhibition: It may inhibit specific enzymes involved in metabolic pathways related to microbial growth.
Understanding these interaction profiles is crucial for assessing its therapeutic potential .
Several compounds share structural similarities with 3-cyclopropyl-1H-1,2,4-triazole but differ in functional groups or specific properties. Here’s a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine | Similar triazole ring; different amine structure | Different biological activity profile |
| 1-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methanol | Contains a hydroxymethyl group | Potentially different reactivity due to hydroxymethyl |
| 1-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid | Acetic acid functional group | Unique acid-base properties |
| 1-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N-methylpropan-1-amines | N-methyl substitution | Alters steric hindrance affecting biological interaction |
The uniqueness of 3-cyclopropyl-1H-1,2,4-triazole lies in its specific combination of functional groups that confer distinct chemical reactivity and biological properties compared to these similar compounds .
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








